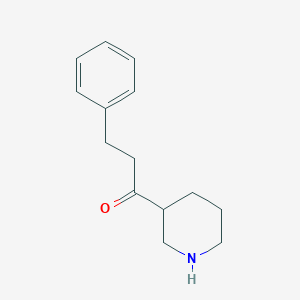![molecular formula C11H14ClNO B1520303 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amin-Hydrochlorid CAS No. 1221725-46-7](/img/structure/B1520303.png)
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amin-Hydrochlorid
Übersicht
Beschreibung
“2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1221725-46-7 . It has a molecular weight of 211.69 . This compound is used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
Chemical Reactions Analysis
This compound, when appended to a ligand or pharmacophore through its amine linker, allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .It is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Biochemie: Synthese von chemischen Sonden
Diese Verbindung dient als trifunktioneller Baustein in der Synthese von chemischen Sonden und enthält ein lichtaktiviertes Benzophenon, einen Alkin-Tag und einen Amin-Synthesehandgriff . Sie wird zur Herstellung von Sonden verwendet, die durch UV-Licht aktiviert werden können, um biologische Ziele kovalent zu modifizieren, was für die Untersuchung von Proteinfunktionen und -interaktionen innerhalb von Zellen entscheidend ist.
Pharmakologie: Medikamentenentwicklung
In der Pharmakologie ist die in dieser Verbindung vorhandene Propargylgruppe ein wichtiger Pharmakophor in verschiedenen Medikamenten, wie z. B. Erlotinib und Efavirenz . Es wurde berichtet, dass es die Sekretion von sAPPα induziert und die MAPK-Phosphorylierung erhöht, was auf mögliche therapeutische Anwendungen bei neurodegenerativen Erkrankungen hindeutet .
Organische Synthese: Propargylierungsreaktionen
Die Verbindung wird in der organischen Synthese eingesetzt, insbesondere in Propargylierungsreaktionen, die für die Herstellung komplexer Moleküle unerlässlich sind. Diese Reaktionen sind grundlegend für die Synthese neuer Verbindungen mit potenziellen biologischen Aktivitäten .
Medizinische Chemie: Liganddesign
In der medizinischen Chemie wird der Aminlinker der Verbindung verwendet, um Liganden oder Pharmakophore anzuhängen, wodurch eine UV-lichtinduzierte kovalente Modifikation biologischer Ziele ermöglicht wird. Dies ist besonders nützlich bei der Entwicklung neuer Medikamente und therapeutischer Mittel .
Chemieingenieurwesen: Prozessoptimierung
Chemieingenieure können die Verwendung dieser Verbindung bei der Prozessoptimierung untersuchen, insbesondere bei Reaktionen, die die Azid-Alkin-Click-Chemie beinhalten, um Triazol-Verknüpfungen zu bilden. Diese Reaktion ist entscheidend für die Synthese verschiedener Materialien und Chemikalien .
Materialwissenschaften: Entwicklung funktioneller Materialien
Schließlich wird in den Materialwissenschaften die Fähigkeit der Verbindung, mit Azidverbindungen zu reagieren, um über Click-Chemie Triazol-Verknüpfungen zu bilden, genutzt, um funktionelle Materialien zu entwickeln. Diese Materialien finden Anwendung in Beschichtungen, Polymeren und als Komponenten in elektronischen Geräten .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets, enabling uv light-induced covalent modification .
Mode of Action
The compound interacts with its targets through a mechanism that involves UV light-induced covalent modification . This interaction results in changes at the molecular level, which can potentially lead to downstream effects in the biological system.
Result of Action
The compound’s ability to induce uv light-activated covalent modifications suggests potential applications in various biological contexts .
Biochemische Analyse
Biochemical Properties
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a monoamine oxidase inhibitor (MAOI), which means it can inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride can increase the levels of these neurotransmitters, potentially affecting mood and behavior .
Cellular Effects
The effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, it can alter the signaling pathways associated with neurotransmitters, leading to changes in gene expression and metabolic processes within the cell . These effects can be observed in neuronal cells, where the compound may enhance neurotransmitter levels and influence synaptic transmission.
Molecular Mechanism
At the molecular level, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride exerts its effects through specific binding interactions with monoamine oxidase enzymes. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with the active site of the enzyme, leading to its inhibition. This inhibition prevents the breakdown of monoamines, resulting in increased levels of neurotransmitters. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by increasing neurotransmitter levels and improving mood and behavior. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is involved in metabolic pathways related to the metabolism of monoamines. The compound interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This interaction affects metabolic flux and metabolite levels, leading to increased concentrations of serotonin, dopamine, and norepinephrine . The compound may also interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation.
Transport and Distribution
Within cells and tissues, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFZGLDXINQJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221725-46-7 | |
| Record name | 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



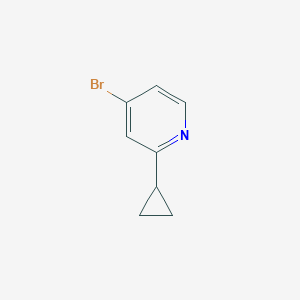


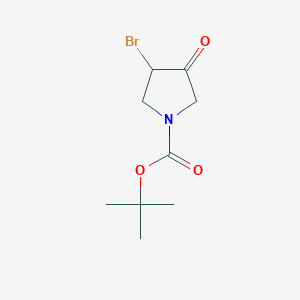

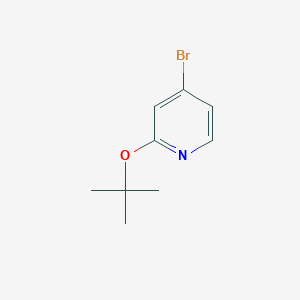




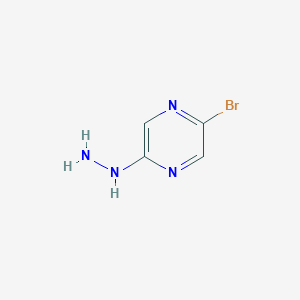

![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)
